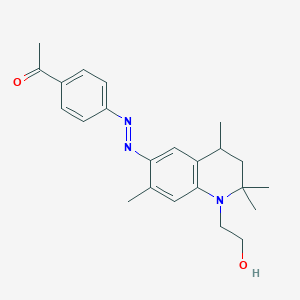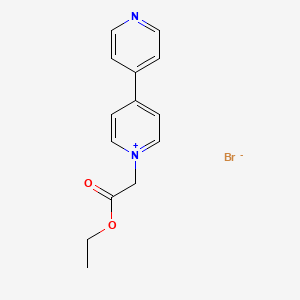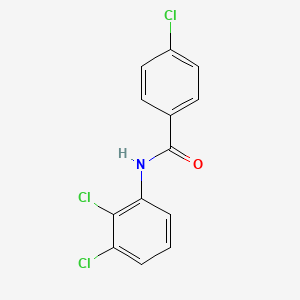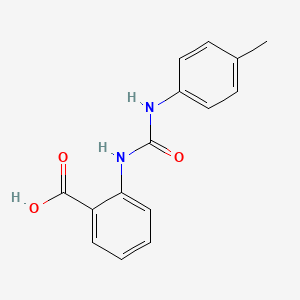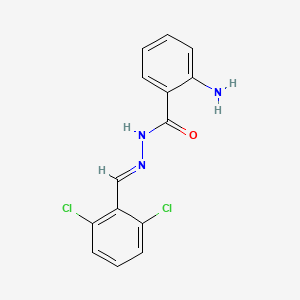
Anthranilic (2,6-dichlorobenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Anthranilic (2,6-dichlorobenzylidene)hydrazide typically involves the reaction of anthranilic acid derivatives with hydrazine derivatives under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Anthranilic (2,6-dichlorobenzylidene)hydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Anthranilic (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of Anthranilic (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Anthranilic (2,6-dichlorobenzylidene)hydrazide can be compared with other anthranilic acid derivatives, such as:
Anthranilic (3-nitrobenzylidene)hydrazide: Similar in structure but with a nitro group instead of chlorine.
Anthranilic (4-methoxybenzylidene)hydrazide: Contains a methoxy group instead of chlorine.
Methyl N-(chloroacetyl)-anthranilate: Another derivative with different substituents.
Properties
CAS No. |
42596-10-1 |
|---|---|
Molecular Formula |
C14H11Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI Key |
OYZSXJIMBMLZON-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





